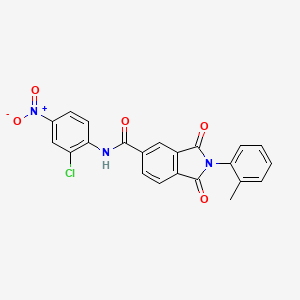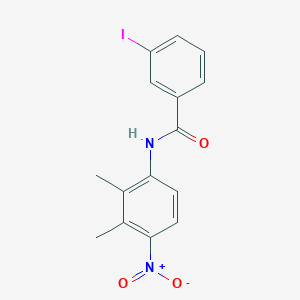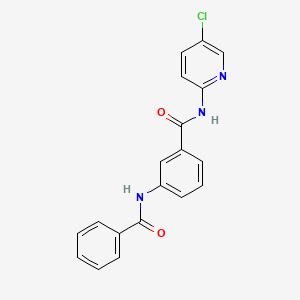
3-(benzoylamino)-N-(5-chloro-2-pyridinyl)benzamide
Vue d'ensemble
Description
3-(benzoylamino)-N-(5-chloro-2-pyridinyl)benzamide is a chemical compound with the molecular formula C19H13ClN2O2. It is commonly referred to as BPN-14770 and has been the subject of extensive scientific research due to its potential therapeutic applications. BPN-14770 is a small molecule that has shown promising results in treating various neurological disorders, including Alzheimer's disease and Fragile X syndrome.
Applications De Recherche Scientifique
Selective Inhibition of Kinases
3-(Benzoylamino)-N-(5-chloro-2-pyridinyl)benzamide derivatives have been explored for their potent and selective inhibition of specific kinases, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrate competitive inhibition with ATP, highlighting their potential in cancer therapeutics by modulating angiogenesis and tumor growth (R. Borzilleri et al., 2006).
Catalysis and Green Chemistry
Research into environmentally benign catalysts for synthesizing benzamide derivatives, including structures related to 3-(benzoylamino)-N-(5-chloro-2-pyridinyl)benzamide, has led to the use of recyclable Keggin heteropolyacids. These catalysts facilitate high-yielding reactions under solvent-free conditions and microwave irradiations, contributing to the development of sustainable chemical processes (Karima Ighilahriz-Boubchir et al., 2017).
Antimicrobial and Antifungal Activities
Derivatives of 3-(benzoylamino)-N-(5-chloro-2-pyridinyl)benzamide have been synthesized and evaluated for their antimicrobial and antifungal properties. Compounds based on this structure have shown significant inhibition of bacterial and fungal growth, indicating their potential as leads for developing new antimicrobial agents (M. Gouda et al., 2010).
Anti-Acetylcholinesterase Activity
Some derivatives exhibit potent anti-acetylcholinesterase (anti-AChE) activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. Modifying the benzamide moiety with specific groups has led to substantial increases in activity, suggesting a promising approach for developing new therapeutics (H. Sugimoto et al., 1990).
Synthesis and Characterization of Novel Compounds
Research continues to explore the synthesis of new compounds with the 3-(benzoylamino)-N-(5-chloro-2-pyridinyl)benzamide core for various applications, including the development of aromatic polymers with unique physical properties and potential use in material science (Jui-kun Lin et al., 1990).
Propriétés
IUPAC Name |
3-benzamido-N-(5-chloropyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-15-9-10-17(21-12-15)23-19(25)14-7-4-8-16(11-14)22-18(24)13-5-2-1-3-6-13/h1-12H,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCLFNBCYMSFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398025 | |
| Record name | ST50631408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
600124-51-4 | |
| Record name | ST50631408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indole-3-carboxamide](/img/structure/B4059307.png)
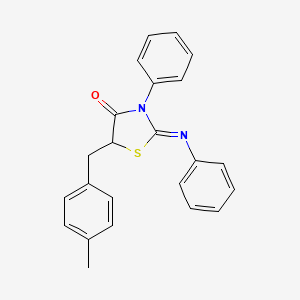
![2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4059312.png)
![2-[(3-hydroxy-2,2-dimethylpropyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4059320.png)
![5-acetyl-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4059331.png)
![1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B4059337.png)
![3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4059340.png)
![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B4059362.png)
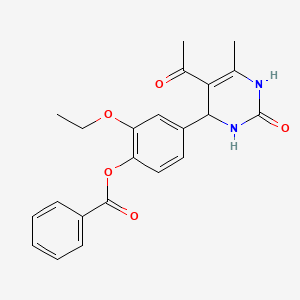
![9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione](/img/structure/B4059369.png)
![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride](/img/structure/B4059375.png)
